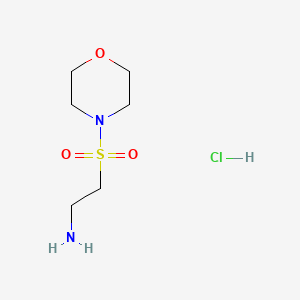

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride

描述

Chemical Name: 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride CAS Number: 173336-66-8 Molecular Formula: C₆H₁₄N₂O₃S·HCl Molecular Weight: 194.25 g/mol (free base), 230.71 g/mol (including HCl) Structural Features: Comprises a morpholine ring (a six-membered heterocycle containing one nitrogen and two oxygen atoms) linked via a sulfonyl (-SO₂-) group to an ethylamine backbone, forming a hydrochloride salt.

属性

IUPAC Name |

2-morpholin-4-ylsulfonylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S.ClH/c7-1-6-12(9,10)8-2-4-11-5-3-8;/h1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVLTMWZHMOYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Method 1: Direct Alkylation

One common method involves the alkylation of morpholine with chloroacetonitrile to produce an intermediate morpholin-4-ylacetonitrile, which is subsequently reduced to yield 2-(morpholin-4-yl)ethylamine. This process typically involves:

- Reagents : Morpholine, chloroacetonitrile, reducing agent (e.g., Raney cobalt).

- Conditions : The reaction is conducted under specific temperature and pressure conditions, often requiring hydrogen gas for reduction.

This method has been reported to yield a high purity product with minimal side reactions.

Method 2: Reaction with Aziridine

Another effective synthesis route is the reaction of morpholine with aziridine under elevated temperatures (around 100 °C). This method allows for a one-step synthesis of 2-(morpholin-4-yl)ethylamine:

- Reagents : Morpholine, aziridine.

- Conditions : The reaction is performed in an autoclave to maintain pressure and temperature.

This method has shown yields of approximately 84%, making it a viable option for large-scale production.

Method 3: Sulfonation Reaction

The sulfonation of an appropriate precursor compound can also lead to the formation of this compound:

- Reagents : Sulfonic acid derivatives (e.g., chlorosulfonic acid), morpholine.

- Conditions : The sulfonation is typically carried out in organic solvents like dichloromethane or chloroform at controlled temperatures (0 °C to +120 °C).

This method is particularly useful for introducing the sulfonyl group into the molecule, which is critical for its biological activity.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Complexity | Purity Level |

|---|---|---|---|

| Direct Alkylation | High (up to 90%) | Moderate | High |

| Reaction with Aziridine | Moderate (84%) | Low | High |

| Sulfonation Reaction | Variable (depends on conditions) | High | Moderate |

化学反应分析

Types of Reactions

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₆H₁₅ClN₂O₃S

- Molecular Weight : Approximately 194.25 g/mol

- CAS Number : 98113-06-5

The compound's sulfonamide functionality combined with the morpholine structure contributes to its solubility and reactivity, making it an attractive candidate for various applications.

Pharmaceutical Research

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride serves as a crucial building block in drug development due to its biological activity. It has been investigated for its potential therapeutic effects against various diseases, including cancer and infections.

Case Studies

-

Anticancer Activity :

- Research has shown that derivatives of this compound exhibit antiproliferative effects on cancer cell lines. For instance, studies on TASIN analogs revealed that modifications to the arylsulfonamide moiety significantly affect their cytotoxicity against colon cancer cell lines .

- The compound's ability to inhibit tumor cell proliferation has been documented, with specific analogs showing IC50 values in the nanomolar range, indicating potent activity against various cancer types .

- Antibacterial Properties :

Chemical Biology Applications

In chemical biology, this compound acts as a probe for studying biological interactions. Its ability to interact with proteins and other biomolecules makes it valuable for understanding biochemical pathways.

Interaction Studies

- Studies have demonstrated that this compound can quench the intrinsic fluorescence of human serum albumin through static quenching mechanisms, providing insights into its binding properties and interactions with biological macromolecules .

Synthetic Applications

The compound is utilized in synthetic organic chemistry as a versatile reagent. It can be employed in various reactions to create more complex molecules, enhancing its utility in laboratory settings.

作用机制

The mechanism of action of 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the morpholine ring can interact with receptor sites, affecting signal transduction pathways .

相似化合物的比较

Research Findings and Implications

HSP90 Inhibition Potential

While direct studies on the target compound are lacking, structural analogs like tryptamine HCl demonstrate that sulfonyl/indole groups are critical for binding HSP90 residues (GLU527, TYR604) . The target compound’s sulfonyl group could similarly engage in hydrogen bonding, while the morpholine ring may improve solubility over indole-based analogs.

生物活性

2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride, also known as a morpholine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its sulfonamide functional group, which is often associated with various therapeutic effects, including antibacterial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : CHNOS·HCl

- CAS Number : 98113-06-5

- Molecular Weight : 194.74 g/mol

The compound features a morpholine ring, which contributes to its solubility and interaction with biological targets. The sulfonamide moiety enhances its pharmacological profile by facilitating interactions with various enzymes and receptors.

The mechanism of action for this compound involves several biochemical pathways:

- Inhibition of Enzymatic Activity : Similar sulfonamide compounds have been shown to inhibit certain enzymes involved in bacterial metabolism, leading to antimicrobial effects.

- Interaction with Receptors : The morpholine structure allows for binding to various receptors, potentially modulating neurotransmitter systems and influencing physiological responses.

- Anticancer Activity : Research indicates that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial efficacy of morpholine derivatives:

- Case Study 1 : A study demonstrated that a related morpholine compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a potential role as an antibiotic adjuvant .

- Mechanism : The proposed mechanism includes blocking multidrug resistance (MDR) mechanisms in bacteria, enhancing the effectiveness of existing antibiotics like ampicillin .

Anticancer Effects

Research has also explored the anticancer properties of morpholine derivatives:

- Case Study 2 : In vitro studies showed that compounds with similar structures induced apoptosis in various cancer cell lines, including breast and lung cancer cells .

- Mechanism : The anticancer effect is attributed to the modulation of cell cycle regulators and pro-apoptotic factors, leading to increased cell death rates.

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 | Inhibition of cell wall synthesis |

| Antibacterial | Escherichia coli | 20 | MDR reversal via efflux pump inhibition |

| Anticancer | MCF-7 (breast cancer) | 10 | Induction of apoptosis |

| Anticancer | A549 (lung cancer) | 12 | Cell cycle arrest and apoptosis activation |

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies suggest that:

- Absorption : The compound is well absorbed when administered orally.

- Distribution : It shows good tissue distribution due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver, with metabolites exhibiting reduced activity.

- Excretion : Excreted mainly through urine.

常见问题

Q. What are the key synthetic pathways for 2-(Morpholin-4-ylsulfonyl)ethanamine hydrochloride, and what challenges arise during its preparation?

Methodological Answer: The synthesis typically involves sulfonylation of morpholine derivatives followed by amine functionalization. A common approach is reacting morpholine with chloroethylsulfonyl chloride under basic conditions (e.g., triethylamine), followed by hydrochloric acid quenching to form the hydrochloride salt. Challenges include:

- Side reactions : Competing sulfonation at alternative sites (e.g., nitrogen vs. oxygen in morpholine) .

- Purification : Hydroscopic nature of intermediates necessitates anhydrous conditions and chromatography (silica gel, methanol/dichloromethane eluent) .

- Yield optimization : Stoichiometric control of sulfonyl chloride and temperature (0–5°C) minimizes decomposition .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Methodological Answer:

- NMR spectroscopy : H and C NMR verify the morpholine ring (δ 3.6–3.8 ppm for N-CH groups) and sulfonyl-ethylamine backbone (δ 2.8–3.2 ppm for CH-SO) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 224.05) and fragmentation patterns (sulfonyl cleavage at m/z 141) .

- Elemental analysis : Matches calculated C, H, N, S, and Cl percentages (±0.3%) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

- Solubility : Freely soluble in water (>50 mg/mL), dimethyl sulfoxide, and methanol. Limited solubility in ethyl acetate or hexane .

- Stability :

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during sulfonylation of morpholine derivatives?

Methodological Answer:

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl chloride reactivity .

- Temperature control : Maintain ≤5°C during sulfonylation to suppress dimerization .

- Real-time monitoring : Employ in situ FTIR to track sulfonylation progress (disappearance of S=O stretching at 1370 cm) .

- Byproduct analysis : LC-MS identifies dimorpholinyl sulfone (MW 280.1) and guides column chromatography optimization .

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved for this compound?

Methodological Answer:

- Deuterated solvent artifacts : Ensure NMR solvents (e.g., DO) do not mask amine protons; use DEPT-135 to distinguish CH groups .

- Ion suppression in MS : Adjust ionization source parameters (e.g., ESI voltage) to prevent sulfonyl group fragmentation .

- Cross-validation : Compare with synthesized analogs (e.g., 2-(piperidin-1-ylsulfonyl)ethanamine) to isolate spectral discrepancies .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

Q. How can researchers address low yields in hydrochloride salt formation?

Methodological Answer:

- Counterion selection : Test alternative acids (e.g., HBr, trifluoroacetic acid) for crystallization efficiency .

- Solvent optimization : Use ethanol/acetone mixtures (4:1) to enhance salt precipitation .

- pH control : Adjust to pH 2–3 during acidification to avoid free amine formation .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across different studies?

Methodological Answer:

- Assay variability : Normalize data to positive controls (e.g., clorgyline for MAO-A inhibition) .

- Purity verification : Confirm compound integrity via HPLC (>98% purity) to rule out degradation .

- Structural analogs : Compare with 2-(thiomorpholin-4-ylsulfonyl)ethanamine to isolate sulfonyl vs. amine contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。